tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate
CAS No.: 216574-84-4
Cat. No.: VC2727346
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 216574-84-4 |
---|---|
Molecular Formula | C14H17NO3 |
Molecular Weight | 247.29 g/mol |
IUPAC Name | tert-butyl N-(3-oxo-1,2-dihydroinden-1-yl)carbamate |
Standard InChI | InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-8-12(16)10-7-5-4-6-9(10)11/h4-7,11H,8H2,1-3H3,(H,15,17) |
Standard InChI Key | CQKDQPYPULKMBT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C12 |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C12 |
Introduction
Chemical Identity and Structural Properties
tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate is characterized by its unique molecular structure featuring an indene core with specific functional groups. The compound contains a bicyclic system with a benzene ring fused to a five-membered ring. Its most distinguishing features include a ketone (oxo) group at the 3-position and a tert-butyloxycarbonylamino (Boc) group at the 1-position of the indene ring system.
Physical and Chemical Properties
The compound exhibits several key physical and chemical properties that define its behavior in various environments and reactions. These properties are summarized in the following table:
Property | Description |
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IUPAC Name | tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate |
Molecular Formula | C₁₄H₁₇NO₃ |
Molecular Weight | 247.29 g/mol |
Physical State | Crystalline solid (typically white to off-white) |
Solubility | Soluble in organic solvents (dichloromethane, chloroform, THF); poorly soluble in water |
Melting Point | Estimated 120-160°C (based on similar compounds) |
Stability | Stable under standard conditions; sensitive to strong acids |
Key Functional Groups | Ketone (C=O), carbamate (N-C(=O)-O), tert-butyl group |
Structural Characteristics
The compound's structure contains several important features that influence its chemical behavior:
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The Boc (tert-butyloxycarbonyl) protecting group at the 1-position provides temporary protection for the amino functionality
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The ketone at the 3-position serves as a reactive site for nucleophilic addition reactions
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The chiral center at the 1-position creates potential for stereochemical considerations in synthesis and biological activity
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The rigid bicyclic framework constrains the molecule's conformation, potentially influencing its binding to biological targets
Synthesis Methods and Preparation
Common Synthetic Routes
The synthesis of tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate can be accomplished through several synthetic strategies. Two primary approaches are detailed below:
From 1-amino-3-oxo-2,3-dihydro-1H-indene
This approach involves the protection of the amino group at the 1-position using di-tert-butyl dicarbonate (Boc₂O):
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1-amino-3-oxo-2,3-dihydro-1H-indene is dissolved in an aprotic solvent (typically dichloromethane or tetrahydrofuran)
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Addition of Boc₂O in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP)
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The reaction mixture is stirred at room temperature for several hours
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After completion, the product is isolated through standard workup procedures and purification techniques
Functionalization of 3-oxo-2,3-dihydro-1H-indene
This alternative approach begins with the indanone core and introduces functionality at the 1-position:
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3-oxo-2,3-dihydro-1H-indene undergoes α-amination at the 1-position using appropriate reagents
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The resulting amino compound is then protected with Boc₂O under basic conditions
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Purification via column chromatography yields the desired product
Optimization Considerations
Several factors influence the yield and purity of the synthetic processes:
Parameter | Optimization Consideration |
---|---|
Solvent Selection | Aprotic solvents (DCM, THF) typically provide better results |
Temperature | Room temperature is often sufficient; cooling may be necessary during Boc₂O addition |
Reaction Time | 4-12 hours depending on conditions; extended times may lead to side reactions |
Base Selection | Triethylamine is commonly used; DMAP can act as an effective catalyst |
Purification | Column chromatography using ethyl acetate/hexane gradient provides good separation |
Chemical Reactivity Profile
Functional Group Reactivity
The compound exhibits reactivity patterns characteristic of its functional groups:
Carbamate (Boc) Group Reactions
The Boc protecting group is susceptible to specific chemical transformations:
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Acid-catalyzed deprotection: Treatment with trifluoroacetic acid (TFA) or HCl cleaves the Boc group to reveal the free amine
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Stability in basic media: The carbamate functionality is generally stable under basic conditions
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Nucleophilic substitution: Under certain conditions, nucleophiles can attack the carbonyl carbon of the carbamate
Ketone Group Reactions
The ketone at the 3-position participates in typical carbonyl reactions:
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Nucleophilic addition: Reaction with hydride reagents, Grignard reagents, or amines
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Reduction: Conversion to secondary alcohol using sodium borohydride or lithium aluminum hydride
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Condensation reactions: Formation of imines, oximes, or hydrazones with appropriate reagents
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Enolization: Formation of enolates under basic conditions, allowing for α-functionalization
Reaction Conditions Table
The following table summarizes key reaction conditions for common transformations:
Reaction Type | Reagents | Conditions | Expected Products |
---|---|---|---|
Boc Deprotection | TFA or HCl | DCM, 0°C to rt, 1-3h | 1-amino-3-oxo-2,3-dihydro-1H-indene (as salt) |
Ketone Reduction | NaBH₄ | MeOH, 0°C, 1-2h | tert-butyl N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate |
Imine Formation | Primary amines | MeOH, molecular sieves, rt | tert-butyl N-(3-(alkylamino)methylene-2,3-dihydro-1H-inden-1-yl)carbamate |
α-Functionalization | LDA, RX | THF, -78°C to rt | tert-butyl N-(2-substituted-3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate |
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H NMR spectral features of tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate include:
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A singlet at approximately δ 1.4-1.5 ppm (9H) for the tert-butyl group protons
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A doublet at approximately δ 5.0-5.2 ppm (1H) for the proton at the 1-position
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A broad singlet at approximately δ 5.2-5.5 ppm (1H) for the NH proton
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Two doublets of doublets at approximately δ 2.6-3.0 ppm (2H) for the methylene protons at the 2-position
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Aromatic protons appearing as a complex pattern between δ 7.2-7.8 ppm (4H)
Infrared (IR) Spectroscopy
Key infrared absorption bands likely include:
Functional Group | Wavenumber (cm⁻¹) | Intensity |
---|---|---|
N-H stretching | 3300-3400 | Medium |
C-H stretching (aromatic) | 3000-3100 | Weak |
C-H stretching (aliphatic) | 2900-3000 | Medium |
C=O stretching (ketone) | 1710-1730 | Strong |
C=O stretching (carbamate) | 1680-1700 | Strong |
C=C stretching (aromatic) | 1600, 1580, 1450 | Medium |
C-O stretching | 1150-1250 | Strong |
Mass Spectrometry
In mass spectrometry, characteristic fragmentation patterns would likely include:
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Molecular ion peak at m/z 247
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Fragment at m/z 191 (loss of tert-butyl group)
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Fragment at m/z 147 (loss of Boc group)
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Base peak likely corresponding to the indanone fragment
Comparison with Structurally Related Compounds
Structural Analogs
tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate shares structural similarities with several related compounds, but each possesses distinct characteristics:
Comparison with tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate
These compounds differ in the position of functional groups:
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The oxo group is at the 3-position in our target compound versus the 1-position in the analog
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The carbamate is at the 1-position in our target compound versus the 5-position in the analog
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These positional differences result in significantly different three-dimensional structures and likely different biological activities
Comparison with tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate
This comparison reveals more substantial structural differences:
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The core scaffold differs (indene versus indole)
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The oxo group position varies (3-position in our target compound versus 2-position in the indole derivative)
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The indole contains a nitrogen atom in the ring system, altering electronic properties
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The carbamate is positioned differently (1-position versus 6-position)
Activity Relationship Analysis
Structure-activity relationships can be hypothesized based on structural features:
Compound | Core Structure | Functional Groups | Predicted Activity Differences |
---|---|---|---|
tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate | Indene | Oxo at C-3, Carbamate at C-1 | Potential for specific enzyme binding due to spatial arrangement |
tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate | Indene | Oxo at C-1, Carbamate at C-5 | Different binding orientation; altered electronic distribution |
tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate | Indole | Oxo at C-2, Carbamate at C-6 | Additional H-bond donor (NH); different electron distribution |
Analytical Methodology
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents an effective method for analysis of tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate:
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Column: C18 reversed-phase, typically 150 × 4.6 mm, 5 μm particle size
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Mobile phase: Gradient of acetonitrile and water (typically 30-80% acetonitrile)
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Detection: UV detection at 254 nm (primary) and 220 nm (secondary)
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Flow rate: 1.0 mL/min
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Expected retention time: 8-12 minutes under standard conditions
Quality Control Parameters
For synthetic and analytical purposes, the following quality control parameters are typically assessed:
Parameter | Specification | Method |
---|---|---|
Appearance | White to off-white solid | Visual inspection |
Identity | Matches reference standard | IR, NMR, MS |
Purity | ≥98% | HPLC |
Melting Point | Within ±2°C of established value | Capillary method |
Water Content | ≤0.5% | Karl Fischer titration |
Residual Solvents | Within ICH limits | GC-HS |
Future Research Directions
Synthetic Methodology Development
Potential areas for future investigation include:
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Asymmetric synthesis to access enantiomerically pure forms
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Green chemistry approaches to improve sustainability
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Flow chemistry methods for continuous manufacturing
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Catalyst development for more efficient transformations
Biological Evaluation
Comprehensive biological screening could include:
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Enzyme inhibition assays against various enzyme classes
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Cell-based assays to identify potential therapeutic applications
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Structure-activity relationship studies using derivatives
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Mechanistic studies to elucidate mode of action
Material Science Applications
Exploration of material applications could focus on:
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Polymer chemistry applications utilizing the reactive functional groups
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Development of specialty materials with unique properties
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Photochemical properties and potential applications in optical materials
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